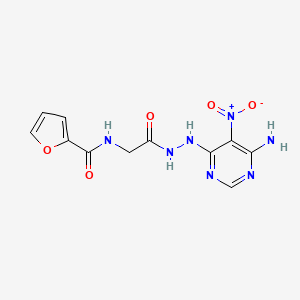
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide is a furan derivative with potential pharmacological properties. While the specific compound is not directly studied in the provided papers, related compounds with furan moieties and nitro-substituted pyrimidines have been investigated for their biological activities, including antimicrobial and anticancer properties.
Synthesis Analysis
The synthesis of related furan carboxamide derivatives involves the reaction of amines or hydrazines with chloroanhydrides of carboxylic acids in the presence of a base like pyridine. For instance, N, N-bis(2-chloroethyl)amides and hydrazides of furan carboxylic acids were synthesized with yields ranging from 31% to 88% . These methods could potentially be adapted for the synthesis of this compound by using the appropriate nitropyrimidine derivative and furan carboxylic acid chloroanhydride.
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring attached to a carboxamide group. In a related compound, N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, the ligand was found to crystallize in the monoclinic system with a space group P 1 21/c 1 . The molecular orbitals and optimized structures of such compounds can be computed using density functional theory (DFT), which provides insights into the electronic properties and potential reactivity of the molecule.
Chemical Reactions Analysis
Furan carboxamide derivatives can form complexes with various metal ions, such as Co(II), Ni(II), and Cu(II), by acting as bidentate ligands, yielding neutral complexes of the [ML2] type . The thermal decomposition of these complexes has been studied, which is relevant for understanding their stability and potential applications. The reactivity of the nitro group in the pyrimidine ring could also be significant, as seen in other nitrofuran derivatives, which exhibit a wide spectrum of antimicrobial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives and nitrofuran compounds are influenced by their molecular structure. For example, the presence of the nitro group and the furan ring can affect the compound's solubility, stability, and biological activity. In the case of 2-amino-4-methyl-6-(2-ethinyl-5-nitrofuryl)-pyrimidine, no acute toxicity was observed in oral administration, and the compound was not absorbed in the intestine, indicating its potential for localized treatment without systemic effects . These properties are crucial for the development of pharmaceuticals and could be relevant to the analysis of this compound.
Wissenschaftliche Forschungsanwendungen
Amplification of Antibiotics
Research has shown that certain pyrimidine derivatives, including compounds related to N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)furan-2-carboxamide, can act as amplifiers of antibiotics like phleomycin. These compounds have been tested against bacteria such as Escherichia coli, demonstrating their potential in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Antibacterial Properties
The synthesis of nitrofurantoin analogues, which include the furan and pyrazole scaffolds similar to the compound , has been explored for their antibacterial properties. These compounds have been evaluated against Gram-positive and Gram-negative bacteria, comparing their efficacy with standard drugs (Hassan et al., 2020).
Antihypertensive Properties
Research into compounds similar to this compound has revealed potential antihypertensive properties. These compounds have been shown to exhibit α-blocking activity, which is relevant in the treatment of hypertension (Abdel-Wahab et al., 2008).
DNA Interaction
Studies have demonstrated that nitrofuran derivatives, which share structural similarities with the compound , can induce single-strand breaks in bacterial DNA. This indicates a potential for these compounds to interact with genetic material, which could be relevant in developing new therapeutic strategies (McCalla et al., 1971).
Anti-Influenza Activity
Furan-carboxamide derivatives, structurally related to the compound , have been synthesized and tested for their efficacy against influenza A H5N1 virus. These studies have highlighted the potential of these compounds in treating viral infections (Yongshi et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O5/c12-9-8(18(21)22)10(15-5-14-9)17-16-7(19)4-13-11(20)6-2-1-3-23-6/h1-3,5H,4H2,(H,13,20)(H,16,19)(H3,12,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVWDLMJBXZGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)

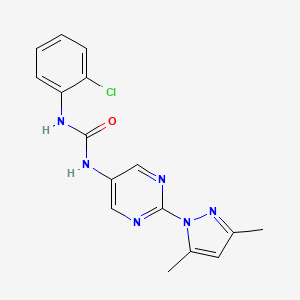
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide](/img/structure/B3016981.png)

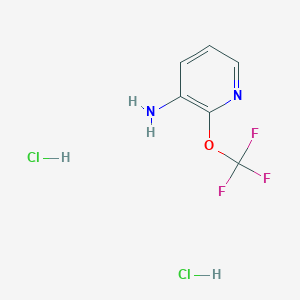
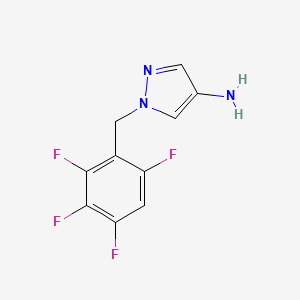
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)
![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3016990.png)

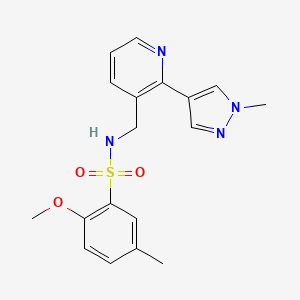
![4-[[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethylphenyl]methyl]morpholine](/img/structure/B3016997.png)
